molecular formula C10H12Cl2N2O3S B1672413 2-chloro-N-[4-chloro-3-(dimethylsulfamoyl)phenyl]acetamide CAS No. 568544-03-6

2-chloro-N-[4-chloro-3-(dimethylsulfamoyl)phenyl]acetamide

Cat. No. B1672413
CAS RN: 568544-03-6
M. Wt: 311.18 g/mol
InChI Key: YEHYODCKTNLFQU-UHFFFAOYSA-N
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Description

“2-chloro-N-[4-chloro-3-(dimethylsulfamoyl)phenyl]acetamide” is a chemical compound with the CAS Number: 568544-03-6. It has a molecular weight of 311.19 . The compound is typically stored at room temperature and appears as a brown powder .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H12Cl2N2O3S/c1-14(2)18(16,17)9-5-7(3-4-8(9)12)13-10(15)6-11/h3-5H,6H2,1-2H3,(H,13,15) . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound is a brown powder . It has a molecular weight of 311.19 . It is typically stored at room temperature .

Scientific Research Applications

Inflammatory Disease Modulation

GSTO1-IN-1 has been implicated in the modulation of inflammatory responses. Research indicates that the inhibition of GSTO1-1, the enzyme targeted by GSTO1-IN-1, can alter the response to inflammatory disease models. For instance, GSTO1-1 deficiency has been shown to ameliorate the inflammatory response stimulated by lipopolysaccharides (LPS) and reduce the impact of a high-fat diet on glucose tolerance and insulin resistance . This suggests potential therapeutic applications of GSTO1-IN-1 in treating conditions like obesity and colitis.

Redox Environment Sensing

GSTO1-IN-1’s target enzyme, GSTO1-1, contains cysteine residues that sense the redox environment within cells. Mutations in these cysteine residues have been associated with various diseases. The compound’s ability to modulate the activity of GSTO1-1 under different redox conditions could be crucial for understanding the pathological effects of cysteine mutations and developing treatments for related diseases .

Protein Glutathionylation Cycle

GSTO1-IN-1 plays a role in the protein glutathionylation cycle by influencing the activity of GSTO1-1, which catalyzes deglutathionylation. This process is essential for regulating protein functions and structures in different redox environments. By affecting this cycle, GSTO1-IN-1 could be used to study protein function and potentially treat diseases where protein misfolding or dysfunction is a factor .

Neurodegenerative Disease Research

The genetic expression profiles from mouse models suggest that GSTO1-IN-1 could be significant in neurodegenerative disease research. Variations in Gsto1 expression, which GSTO1-IN-1 can influence, have been linked to central nervous system characteristics related to neurodegenerative diseases like Alzheimer’s. This makes GSTO1-IN-1 a valuable tool for identifying new therapeutic targets and understanding disease mechanisms .

Anti-inflammatory Therapeutics

Given its role in inflammatory models, GSTO1-IN-1 could be explored as a basis for developing anti-inflammatory drugs. Its influence on GSTO1-1’s pro-inflammatory actions opens up possibilities for creating medications that could potentially treat a wide range of inflammatory conditions, from acute inflammation to chronic diseases .

Metabolic Disorder Interventions

GSTO1-IN-1’s impact on glucose tolerance and insulin resistance highlights its potential application in metabolic disorder interventions. By modulating the body’s inflammatory response, particularly in obesity-related inflammation, GSTO1-IN-1 could contribute to the development of treatments for metabolic syndromes .

Safety and Hazards

The compound has been assigned the GHS05 and GHS07 pictograms, indicating that it is corrosive and harmful. The hazard statements associated with this compound are H302, H315, H318, and H335, which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .

properties

IUPAC Name

2-chloro-N-[4-chloro-3-(dimethylsulfamoyl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12Cl2N2O3S/c1-14(2)18(16,17)9-5-7(3-4-8(9)12)13-10(15)6-11/h3-5H,6H2,1-2H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEHYODCKTNLFQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=C(C=CC(=C1)NC(=O)CCl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl2N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-[4-chloro-3-(dimethylsulfamoyl)phenyl]acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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